![molecular formula C17H18N2O5 B14473169 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione CAS No. 72045-17-1](/img/structure/B14473169.png)
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is known for its significant role in various biochemical processes and has been the subject of extensive scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione involves several steps. One common method includes the condensation of a pyrimidine derivative with a ribosyl moiety under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized synthetic routes. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are carefully monitored to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles. The conditions vary depending on the specific reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学的研究の応用
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound plays a crucial role in biochemical studies, particularly in understanding nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and gene expression, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.
Thymidine: Another pyrimidine nucleoside with distinct properties and applications.
Cytidine: A related compound with unique biochemical roles.
Uniqueness
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione stands out due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.
特性
CAS番号 |
72045-17-1 |
|---|---|
分子式 |
C17H18N2O5 |
分子量 |
330.33 g/mol |
IUPAC名 |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-7,9,13-15,20-21H,8,10H2,(H,18,22,23)/b7-6+ |
InChIキー |
UKZXPKJVLYTWOM-VOTSOKGWSA-N |
異性体SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/C3=CC=CC=C3)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC3=CC=CC=C3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


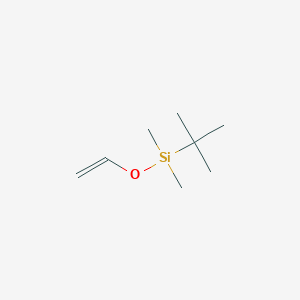


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)


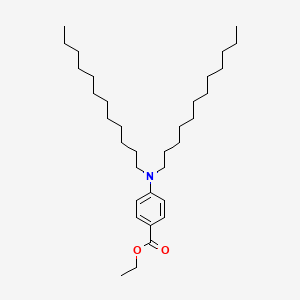
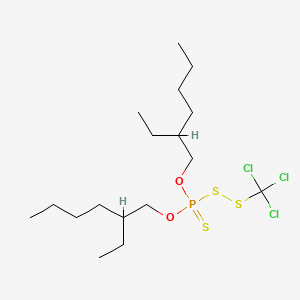
oxophosphanium](/img/structure/B14473122.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
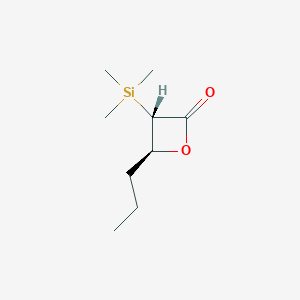

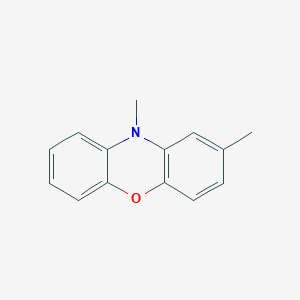
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
